rubiarbonol A
Description
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol |
InChI |
InChI=1S/C30H50O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8,17,19-25,31-34H,9-16H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
JTXWJQOIXGIONJ-MXBKMJCMSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)CO)O |
Origin of Product |
United States |
Q & A
Q. What are the standard in vitro assays used to evaluate the cytotoxic effects of Rubiarbonol A in cancer research?
To assess cytotoxicity, researchers should employ validated assays such as:
- MTT/WST-1 assays for measuring metabolic activity and cell viability .
- Flow cytometry with Annexin V/PI staining to quantify apoptosis/necroptosis ratios .
- ROS detection kits (e.g., DCFH-DA) to monitor oxidative stress levels, given Rubiarbonol B’s ROS-dependent mechanisms . Include dose-response curves and triplicate replicates to ensure reproducibility. Normalize data using untreated controls and consider cell-line-specific variability (e.g., RIPK3-expressing vs. deficient models) .
Q. How should researchers approach the initial isolation and structural characterization of Rubiarbonol A from natural sources?
- Extraction : Use polarity-guided fractionation (e.g., ethanol/water gradients) from plant material (e.g., Rubia species), followed by HPLC or column chromatography .
- Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm the arborinane-type triterpenoid scaffold .
- Purity validation : Ensure ≥95% purity via analytical HPLC with photodiode array detection .
Q. What are the recommended controls for ensuring the specificity of Rubiarbonol A's observed biological activities in cell-based studies?
- Pharmacological inhibitors : Use necroptosis inhibitors (e.g., Necrostatin-1 for RIPK1) or apoptosis blockers (Z-VAD-FMK) to isolate death pathways .
- Genetic controls : CRISPR/Cas9 knockouts of key mediators (e.g., RIPK1, NOX1) to confirm mechanism .
- Solvent controls : Account for vehicle effects (e.g., DMSO) in all assays .
Advanced Research Questions
Q. What experimental strategies can elucidate the interplay between apoptosis and necroptosis in Rubiarbonol A-induced cell death?
- Temporal analysis : Use time-lapse microscopy to track morphological changes (apoptotic body formation vs. membrane rupture) .
- Caspase-8 activity assays : Measure cleavage of substrates like PARP to distinguish apoptotic signaling .
- Ripoptosome profiling : Co-immunoprecipitation of RIPK1-FADD-caspase-8 complexes under Rubiarbonol A treatment .
- Transcriptomic screens : RNA-seq to identify pathway-specific gene expression changes (e.g., MLKL for necroptosis) .
Q. How can researchers resolve contradictions in ROS dependency reported across studies on Rubiarbonol A's mechanism of action?
- Multi-modal ROS detection : Combine fluorescent probes (DCFH-DA), mitochondrial superoxide indicators (MitoSOX), and glutathione assays to localize and quantify ROS .
- NOX1 inhibition : Use specific inhibitors (e.g., ML171) or siRNA knockdown to validate NOX1’s role .
- Cross-study validation : Replicate experiments in isogenic cell lines with varying NOX1/RIPK1 expression to contextualize discrepant results .
Q. What methodologies are optimal for comparative analysis of Rubiarbonol A with structurally similar arborinane-type triterpenoids (e.g., Rubiarbonol B/G)?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to hydroxyl groups or side chains to identify critical functional moieties .
- Kinetic assays : Compare IC₅₀ values across compounds in time-resolved cytotoxicity assays .
- Molecular docking : Simulate interactions with RIPK1 or NOX1 using X-ray crystallography data (if available) to predict binding affinities .
- Transcriptomic meta-analysis : Integrate RNA-seq datasets from treatments with different analogs to identify conserved vs. unique pathway activations .
Methodological Considerations
- Statistical rigor : Report means ± SEM with ANOVA for multi-group comparisons; justify sample sizes via power analysis .
- Ethical compliance : Adhere to institutional guidelines for handling cytotoxic compounds, including waste disposal and PPE protocols .
- Data transparency : Deposit raw datasets (e.g., cytotoxicity curves, RNA-seq reads) in public repositories like Gene Expression Omnibus (GEO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
